molecular formula C14H14BrClN4 B12241749 5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine

5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12241749
M. Wt: 353.64 g/mol
InChI Key: YKHGPBTVWYXLKL-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a piperazine ring attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-(3-chlorophenyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

    Coupling reactions: It can be involved in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity for the target . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both a bromine atom and a chlorophenyl-substituted piperazine ring. This combination can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H14BrClN4

Molecular Weight

353.64 g/mol

IUPAC Name

5-bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C14H14BrClN4/c15-11-9-17-14(18-10-11)20-6-4-19(5-7-20)13-3-1-2-12(16)8-13/h1-3,8-10H,4-7H2

InChI Key

YKHGPBTVWYXLKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=N3)Br

Origin of Product

United States

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